4-Bromo-2-fluoro-N-hydroxybenzimidamide

説明

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves a reaction of 4-Bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride in methanol at 60°C for 40 minutes . The reaction is then quenched by water, and the resulting off-white solid is filtered out .Molecular Structure Analysis

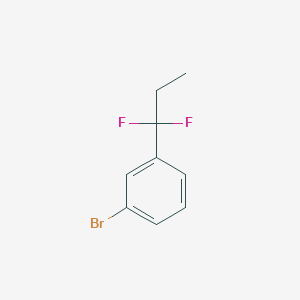

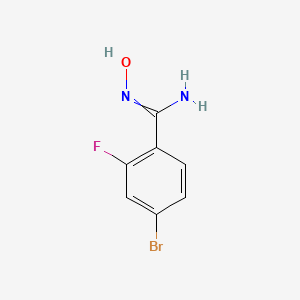

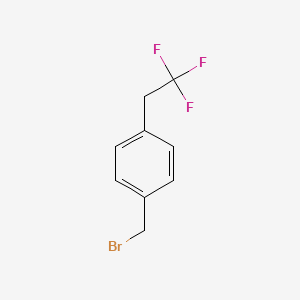

The molecular structure of 4-Bromo-2-fluoro-N-hydroxybenzimidamide consists of a benzimidamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively.Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-N-hydroxybenzimidamide is a solid at room temperature. Further physical and chemical properties such as melting point, boiling point, and solubility are not documented in the available resources.科学的研究の応用

Multifunctional Probe for Ions Detection

Zhao et al. (2019) developed a multifunctional chemosensor using a compound related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide, which could recognize and detect various ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafishes. This research demonstrates the potential application of similar compounds in biological and environmental monitoring (Zhao et al., 2019).

Metabolism Study in Rat Liver

Boeren et al. (1992) studied the metabolism of compounds structurally similar to 4-Bromo-2-fluoro-N-hydroxybenzimidamide in rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential biotransformation products of such compounds (Boeren et al., 1992).

Bacterial Utilization of Halogenated Compounds

Van den Tweel et al. (1987) reported that Alcaligenes denitrificans NTB-1 can metabolize halogenated compounds, including those structurally related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. This research suggests potential applications in bioremediation and environmental cleanup (Van den Tweel et al., 1987).

Liquid Crystalline Properties Study

Sakagami and Nakamizo (1980) explored the liquid crystalline properties of compounds, including N-(4-Alkoxybenzylidene)-4-halogenoanilines, which bear resemblance to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. This research could be relevant for the development of new materials with specific optical properties (Sakagami & Nakamizo, 1980).

Electrolyte Additive in Lithium-Ion Batteries

Zhang Qian-y (2014) studied 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide, as a bi-functional electrolyte additive for lithium-ion batteries. This research highlights potential applications in enhancing the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).

Synthesis and Pharmaceutical Applications

Pettit et al. (2005) conducted a study on the synthesis of fluorcombstatin phosphate and related 3-halostilbenes, which are structurally similar to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. These compounds have shown potential in cancer treatment and as inhibitors of tubulin polymerization (Pettit et al., 2005).

作用機序

Target of Action

It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .

Mode of Action

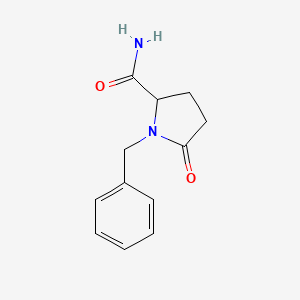

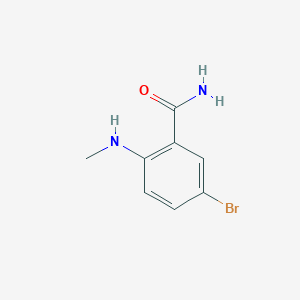

It is known to be involved in the synthesis of tricyclic dihydroquinazolinones and imidazole pyrimidine amides . These compounds have their own specific interactions with their targets, which may indirectly suggest the role of 4-Bromo-2-fluoro-N-hydroxybenzimidamide.

Biochemical Pathways

The compounds synthesized using 4-bromo-2-fluoro-n-hydroxybenzimidamide, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides, are known to affect certain biochemical pathways . These pathways and their downstream effects would be influenced by the presence of 4-Bromo-2-fluoro-N-hydroxybenzimidamide.

Result of Action

The compounds synthesized using 4-bromo-2-fluoro-n-hydroxybenzimidamide, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides, are known to have specific molecular and cellular effects .

Safety and Hazards

As a research chemical, 4-Bromo-2-fluoro-N-hydroxybenzimidamide should be handled with care. It may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDXWHDTLLXDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)